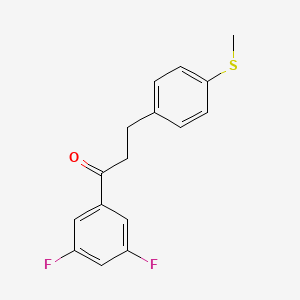

3',5'-Difluoro-3-(4-thiomethylphenyl)propiophenone

説明

3',5'-Difluoro-3-(4-thiomethylphenyl)propiophenone is a fluorinated aromatic ketone derivative characterized by a propiophenone backbone substituted with a 4-thiomethylphenyl group at the 3-position and two fluorine atoms at the 3' and 5' positions of the phenyl ring. Its molecular formula is inferred as C₁₆H₁₃F₂OS, with a molecular weight of approximately 294.3 g/mol.

The thiomethyl group may enhance metabolic stability or serve as a synthetic handle for further functionalization, while fluorine atoms improve lipophilicity and resistance to oxidative degradation .

特性

IUPAC Name |

1-(3,5-difluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2OS/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZADLCGCVJHJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644403 | |

| Record name | 1-(3,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-81-2 | |

| Record name | 1-(3,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone involves several steps, typically starting with the preparation of the core structure, followed by the introduction of the fluorine and thiomethyl groups. The exact synthetic route can vary, but common methods include:

Halogenation: Introduction of fluorine atoms into the aromatic ring.

Thiomethylation: Addition of a thiomethyl group to the phenyl ring.

Propiophenone Formation: Formation of the propiophenone structure through various organic reactions.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production techniques .

化学反応の分析

Types of Reactions

3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: Conversion of the thiomethyl group to a sulfoxide or sulfone.

Reduction: Reduction of the carbonyl group to an alcohol.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

科学的研究の応用

3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with various molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

類似化合物との比較

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 3',5'-Difluoro-3-(4-thiomethylphenyl)propiophenone with related compounds:

Key Observations :

- Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., in 3'-chloro-5'-fluoro and 2',4'-difluoro analogues) increase electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions or reductions .

- Steric and Solubility Effects: Thiomethyl (-SCH₃) and methoxy (-OCH₃) groups improve solubility in polar solvents compared to fully fluorinated derivatives.

- Thermal Stability: Highly fluorinated compounds (e.g., 2',4'-difluoro-3-(3,4,5-trifluorophenyl)propiophenone) demonstrate superior thermal stability, making them suitable for high-temperature applications .

Comparison with Analogues :

- Chloro-Fluoro Derivatives : The 3'-chloro-5'-fluoro analogue (CAS 898781-63-0) is synthesized via similar routes, substituting fluorination with chlorination steps .

- Triazole-Thioether Derivatives: Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () utilize triazole-thioether coupling, highlighting the versatility of sulfur-containing intermediates in constructing complex architectures .

Reactivity in Catalytic Systems

Propiophenone derivatives are widely studied in hydrogenation and amination reactions. For example:

- Amination: Propiophenone reacts with amines over Au/TiO₂ catalysts, yielding secondary amines. However, steric hindrance from substituents (e.g., thiomethyl or fluorine) reduces reaction yields. For instance, propiophenone derivatives with bulky groups achieve ≤12% amine yield under mild conditions, compared to 20% for unsubstituted propiophenone .

- α-Functionalization: The thiomethyl group in this compound may facilitate α-selenation or sulfonation, as seen in analogous reactions with diphenyl diselenide (e.g., α-phenylselenation of propiophenone yields 0.59 mmol product) .

生物活性

3',5'-Difluoro-3-(4-thiomethylphenyl)propiophenone (DFTMP) is an organic compound with the molecular formula C₁₆H₁₄F₂OS. Its structure features a propiophenone backbone with fluorine atoms at the 3' and 5' positions and a thiomethyl group attached to the para position of the phenyl ring. This unique configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₆H₁₄F₂OS

- Molecular Weight : 300.35 g/mol

- CAS Number : 898781-81-2

DFTMP's chemical structure allows it to participate in various biochemical interactions, which are critical for its biological activity.

The biological activity of DFTMP is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the thiomethyl group may enhance its binding affinity to proteins, leading to modulation of their activity. This interaction can affect various metabolic pathways, potentially resulting in therapeutic effects.

Proposed Mechanisms:

- Enzyme Inhibition : DFTMP may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways.

- Receptor Modulation : The compound could bind to receptors, influencing cellular responses and signaling pathways.

Biological Activity Studies

Research into the biological activity of DFTMP has highlighted several potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that DFTMP exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Properties : Initial findings indicate that the compound may possess anticancer activity, warranting exploration in cancer research.

- Enzyme Interaction Studies : DFTMP has been studied for its binding affinity with various enzymes, which is crucial for understanding its mechanism of action.

Data Table: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of compounds similar to DFTMP, providing insights into its potential applications:

- A study on related thiomethyl-substituted compounds demonstrated significant inhibition of cancer cell proliferation, suggesting that DFTMP may have similar effects due to its structural characteristics.

- Research focusing on enzyme inhibition has shown that compounds with similar functional groups can effectively modulate enzyme activity, indicating that DFTMP might also exhibit this property.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。